molecular formula C11H19N3O2 B8312776 1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-1H-pyrazol-3-ylamine

1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-1H-pyrazol-3-ylamine

Cat. No. B8312776
M. Wt: 225.29 g/mol
InChI Key: HYXJQWFPWHPSEV-UHFFFAOYSA-N
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Description

1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-1H-pyrazol-3-ylamine is a useful research compound. Its molecular formula is C11H19N3O2 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-1H-pyrazol-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-1H-pyrazol-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-1H-pyrazol-3-ylamine

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-[4-(2-methyl-1,3-dioxolan-2-yl)butyl]pyrazol-3-amine

InChI

InChI=1S/C11H19N3O2/c1-11(15-8-9-16-11)5-2-3-6-14-7-4-10(12)13-14/h4,7H,2-3,5-6,8-9H2,1H3,(H2,12,13)

InChI Key

HYXJQWFPWHPSEV-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCCN2C=CC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a mixture of 1-[4-(2-methyl-[1,3]dioxolan-2-yl)-butyl]-3-nitro-1H-pyrazole (300 mg, 1.18 mmol), iron powder (199 mg, 3.53 mmol) and NH4Cl (317 mg, 5.88 mmol) in a mixture of EtOH (4.0 mL) and water (2.0 mL) was stirred at 75° C. for 30 min. The reaction mixture was filtered while hot and concentrated under reduced pressure. CH2Cl2 (20 mL) was added followed by water (20 mL). The aq. layer was extracted with CH2Cl2 (3×10 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give the title compound as a colorless oil. LC-MS-conditions 02: tR=0.59 min; [M+H]+=226.47.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
317 mg
Type
reactant
Reaction Step Two
Name
Quantity
199 mg
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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